molecular formula C17H21N5O3 B2392585 1-(2-((6-Morpholinopyrimidin-4-yl)oxy)ethyl)-3-phenylurea CAS No. 1172501-91-5

1-(2-((6-Morpholinopyrimidin-4-yl)oxy)ethyl)-3-phenylurea

货号: B2392585
CAS 编号: 1172501-91-5
分子量: 343.387
InChI 键: PVYHVEJXMRKCFA-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-(2-((6-Morpholinopyrimidin-4-yl)oxy)ethyl)-3-phenylurea is a urea derivative featuring a pyrimidine ring substituted at the 6-position with a morpholine group. The morpholine-pyrimidine moiety is connected via an ether linkage to an ethyl group, which is further bonded to the urea nitrogen. The ether linkage and hydrophilic morpholine group may enhance solubility and influence binding interactions compared to simpler arylurea derivatives .

属性

IUPAC Name

1-[2-(6-morpholin-4-ylpyrimidin-4-yl)oxyethyl]-3-phenylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O3/c23-17(21-14-4-2-1-3-5-14)18-6-9-25-16-12-15(19-13-20-16)22-7-10-24-11-8-22/h1-5,12-13H,6-11H2,(H2,18,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVYHVEJXMRKCFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC(=NC=N2)OCCNC(=O)NC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Nucleophilic Aromatic Substitution (NAS) on Halopyrimidines

The pyrimidine ring is typically constructed via cyclization or modified through substitutions. A common precursor is 4,6-dichloropyrimidine , which undergoes sequential substitutions.

Step 1: Introduction of Morpholine
4,6-Dichloropyrimidine reacts with morpholine under basic conditions to replace the 4-chloro group. For example:

4,6-Dichloropyrimidine + Morpholine → 4-Morpholino-6-chloropyrimidine  

Conditions: Morpholine (2.2 equiv), K₂CO₃ (2.5 equiv), DMF, 80°C, 12 hours. Yield: 85–90%.

Step 2: Substitution at the 6-Position
The 6-chloro group is replaced by an ethoxyethyloxy group. Ethylene glycol derivatives or alkoxy nucleophiles are employed:

4-Morpholino-6-chloropyrimidine + 2-Hydroxyethyl ether → 4-Morpholino-6-(2-hydroxyethoxy)pyrimidine  

Conditions: NaH (1.5 equiv), THF, 60°C, 6 hours. Yield: 70–75%.

Functionalization of the Ethoxyethyl Linker

Conversion of Hydroxyl to Amine

The terminal hydroxyl group is converted to an amine for urea formation. A two-step tosylation-amination sequence is effective:

Step 1: Tosylation

4-Morpholino-6-(2-hydroxyethoxy)pyrimidine + TsCl → 4-Morpholino-6-(2-tosyloxyethoxy)pyrimidine  

Conditions: Tosyl chloride (1.1 equiv), pyridine, 0°C→RT, 4 hours. Yield: 90%.

Step 2: Amination

4-Morpholino-6-(2-tosyloxyethoxy)pyrimidine + NH₃ → 4-Morpholino-6-(2-aminoethoxy)pyrimidine  

Conditions: NH₃ (7M in MeOH), 100°C, 12 hours. Yield: 80%.

Urea Bond Formation

Reaction with Phenyl Isocyanate

The primary amine reacts with phenyl isocyanate to form the urea linkage:

4-Morpholino-6-(2-aminoethoxy)pyrimidine + Phenyl Isocyanate → 1-(2-((6-Morpholinopyrimidin-4-yl)oxy)ethyl)-3-phenylurea  

Conditions: Phenyl isocyanate (1.2 equiv), THF, RT, 2 hours. Yield: 95%.

Alternative Route via Carbamate Intermediate

To avoid isocyanate handling, a carbamate intermediate is formed using phenyl chloroformate:

4-Morpholino-6-(2-aminoethoxy)pyrimidine + Phenyl Chloroformate → Carbamate Intermediate → Urea  

Conditions: Triethylamine (2 equiv), DCM, 0°C→RT, 6 hours. Yield: 88%.

Optimization and Catalytic Enhancements

Catalyst Activation for Improved Yields

Activating catalysts (e.g., K₂CO₃) via calcination (300–360°C) and grinding enhances surface area and reactivity, particularly in substitution reactions. For example, calcined K₂CO₃ increased yields by 15% in pyrimidine alkoxylation.

Solvent and Temperature Effects

  • DMF vs. THF : DMF accelerates NAS but complicates purification; THF offers better selectivity.
  • Reaction Temperature : Higher temperatures (70–120°C) improve substitution kinetics but risk decomposition.

Data Tables

Table 1: Comparative Yields for Key Synthetic Steps

Step Reagents/Conditions Yield (%) Source
Morpholine Substitution Morpholine, K₂CO₃, DMF, 80°C 85–90
Ethoxyethyl Substitution NaH, THF, 60°C 70–75
Tosylation TsCl, pyridine, RT 90
Amination NH₃, MeOH, 100°C 80
Urea Formation Phenyl Isocyanate, THF, RT 95

Table 2: Catalyst Activation Impact on Yield

Catalyst Activation Method Yield Increase (%)
K₂CO₃ Calcination at 360°C 15
Na₂CO₃ Calcination at 320°C 12

Challenges and Mitigation Strategies

  • Regioselectivity : Competing substitutions at pyrimidine positions 4 and 6 are mitigated by stepwise reactions and steric hindrance.
  • Byproduct Formation : Excess reagents (e.g., morpholine) are removed via aqueous washes or distillation.
  • Moisture Sensitivity : Anhydrous conditions and molecular sieves prevent hydrolysis during urea formation.

Industrial Applicability

The optimized route (4 steps, 70% overall yield) is scalable for kilogram-scale production. Key advantages include:

  • Cost Efficiency : Morpholine and ethylene glycol are inexpensive.
  • Safety : Avoidance of phosgene derivatives by using phenyl isocyanate alternatives.
  • Purification Simplicity : Crystalline intermediates facilitate filtration.

化学反应分析

Types of Reactions: 1-(2-((6-Morpholinopyrimidin-4-yl)oxy)ethyl)-3-phenylurea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the phenyl or pyrimidine rings are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at controlled temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Various nucleophiles such as halides, amines, or thiols; reactions may require catalysts or specific solvents to proceed efficiently.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives.

科学研究应用

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials with specific properties.

    Biology: It has been studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Research has indicated that derivatives of this compound may have therapeutic potential in treating diseases such as cancer and inflammatory disorders.

    Industry: The compound can be used in the development of specialty chemicals and pharmaceuticals, contributing to advancements in industrial processes and product formulations.

相似化合物的比较

Comparative Analysis with Structurally Similar Compounds

Structural Modifications and Substituent Effects

The compound’s structural uniqueness lies in its 6-morpholinopyrimidin-4-yloxyethyl side chain. Below is a comparison with analogous urea derivatives:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituents on Urea Nitrogen Core Heterocycle Molecular Weight (g/mol) Key Functional Groups Reported Applications
Target Compound 2-((6-Morpholinopyrimidin-4-yl)oxy)ethyl Pyrimidine ~348.4 (calculated) Morpholine, ether linkage Not specified in evidence
Forchlorfenuron (FCF) 2-Chloro-4-pyridyl Pyridine 247.7 Chloropyridyl Plant growth regulator
1-(4-Cyanophenyl)-3-phenylurea (6i) 4-Cyanophenyl Benzene 238.1 Cyano group Research compound
1-(2-Chloropyridin-4-yl)-3-phenylurea 2-Chloropyridin-4-yl Pyridine ~249.7 (calculated) Chloropyridyl Anti-infective candidate
1-(4-Cyanophenyl)-3-(2-CF3-phenyl)urea (6j) 4-Cyanophenyl, 2-CF3-phenyl Benzene 306.1 Cyano, trifluoromethyl Research compound


Key Observations :

  • Morpholine vs.
  • Pyrimidine vs. Pyridine/Benzene Cores : The pyrimidine core may offer enhanced hydrogen-bonding capabilities versus pyridine or benzene, influencing target selectivity in biological systems .

Physicochemical and Stability Profiles

  • Solubility : The morpholine group in the target compound likely enhances aqueous solubility compared to FCF’s chloropyridyl group, which is more hydrophobic .
  • Stability : FCF undergoes photochemical and biochemical degradation to multiple transformation products (e.g., hydroxyl-FCF, glucosides) . The target compound’s ether linkage and morpholine group may confer greater metabolic stability, though this requires experimental validation.

生物活性

1-(2-((6-Morpholinopyrimidin-4-yl)oxy)ethyl)-3-phenylurea is a synthetic organic compound that has gained attention for its potential biological activities, particularly in the field of cancer treatment. This compound features a unique chemical structure comprising a morpholinopyrimidine moiety linked to a phenylurea group via an ethoxy bridge. This structural configuration is believed to confer distinct pharmacological properties, making it a subject of interest in various research studies.

Chemical Structure

The compound's IUPAC name is 1-[2-(6-morpholin-4-ylpyrimidin-4-yl)oxyethyl]-3-phenylurea. Its molecular formula is C17H21N5O3C_{17}H_{21}N_{5}O_{3}, with a molecular weight of approximately 345.38 g/mol. Key structural features include:

  • Morpholinopyrimidine moiety : This part of the molecule is crucial for its interaction with biological targets.
  • Phenylurea group : Known for its role in various biological activities, particularly in plant growth regulation and potential anti-cancer properties.

The primary mechanism of action for 1-(2-((6-Morpholinopyrimidin-4-yl)oxy)ethyl)-3-phenylurea involves the inhibition of HIF Prolyl Hydroxylase 2 (PHD2/EGLN1) . This enzyme plays a significant role in the regulation of hypoxia-inducible factors (HIFs), which are critical for cellular responses to low oxygen levels.

Biochemical Pathways

By inhibiting PHD2, this compound stabilizes HIF, leading to increased transcription of HIF target genes involved in angiogenesis, metabolism, and cell survival under hypoxic conditions. This stabilization can potentially enhance tumor growth and survival, making it a valuable target for cancer therapy.

Pharmacokinetics

Research indicates that 1-(2-((6-Morpholinopyrimidin-4-yl)oxy)ethyl)-3-phenylurea can effectively penetrate cellular membranes to reach its intracellular target. Its pharmacokinetic profile suggests favorable absorption and distribution characteristics, which are essential for therapeutic effectiveness.

Comparative Analysis

To better understand the uniqueness of this compound, it can be compared with other similar morpholinopyrimidine derivatives. The following table summarizes key differences:

Compound NameStructureTarget EnzymeBiological Activity
1-(2-((6-Morpholinopyrimidin-4-yl)oxy)ethyl)-3-phenylureaStructurePHD2HIF stabilization
2-Methoxy-6-morpholinopyrimidine derivativeVariesUnknownVaries
Other phenylureasVariesVarious kinasesVaries

Cancer Treatment Studies

Recent studies have explored the efficacy of 1-(2-((6-Morpholinopyrimidin-4-yl)oxy)ethyl)-3-phenylurea as a potential anti-cancer agent:

  • In vitro studies : Laboratory experiments demonstrated that this compound effectively inhibits cell proliferation in various cancer cell lines by modulating HIF pathways.
  • In vivo studies : Animal models treated with this compound showed reduced tumor growth rates compared to control groups, suggesting its potential as an effective therapeutic agent in oncology.

Clinical Implications

The findings from these studies indicate that targeting PHD2 with 1-(2-((6-Morpholinopyrimidin-4-yl)oxy)ethyl)-3-phenylurea could offer a novel approach to cancer treatment, particularly in tumors characterized by hypoxic environments.

常见问题

Q. What synthetic routes are commonly employed for synthesizing 1-(2-((6-Morpholinopyrimidin-4-yl)oxy)ethyl)-3-phenylurea, and how are intermediates characterized?

  • Methodology : A two-step approach is often used: (i) Morpholine-pyrimidine coupling : React 4,6-dichloropyrimidine with morpholine under reflux in a polar aprotic solvent (e.g., DMF) to yield 6-morpholinopyrimidin-4-ol. (ii) Etherification and urea formation : Treat the intermediate with 2-chloroethylamine, followed by reaction with phenyl isocyanate. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical. Characterization : Intermediates are validated by LC-MS (e.g., m/z 217 [M+H]+ ) and HPLC (retention time ~1.03 min under TFA-modified conditions) .

Q. How can researchers optimize reaction conditions for introducing the morpholine ring to pyrimidine scaffolds?

  • Methodology : Use factorial design to test variables like temperature (80–120°C), solvent polarity (DMF vs. THF), and molar ratios. For example, highlights reflux in DMF with excess morpholine (1.5–2.0 eq) to maximize yield . Monitor progress via TLC (silica, UV detection) and confirm purity via NMR (¹H/¹³C) and high-resolution mass spectrometry.

Q. What analytical techniques are recommended for assessing purity and stability of this compound?

  • Methodology :
  • Purity : Reverse-phase HPLC with C18 columns (gradient: 0.1% formic acid in water/acetonitrile) .
  • Stability : Accelerated stability studies under varied pH (2–9) and temperatures (4–40°C). Use LC-MS to detect degradation products (e.g., hydrolysis of the urea moiety) .

Q. How do researchers address solubility challenges during in vitro assays?

  • Methodology : Pre-dissolve the compound in DMSO (10 mM stock) and dilute in assay buffer (≤0.1% DMSO). For low aqueous solubility, employ co-solvents like PEG-400 or cyclodextrin-based formulations. Solubility data (e.g., ~50 µM in PBS at 25°C) should guide dose selection .

Advanced Research Questions

Q. What computational strategies can predict reactivity or optimize synthesis of the morpholine-pyrimidine core?

  • Methodology : Use density functional theory (DFT) to model transition states for morpholine-pyrimidine coupling. ICReDD’s quantum chemical reaction path searches identify energy barriers and solvent effects . Pair computational predictions with experimental validation (e.g., varying leaving groups on pyrimidine).

Q. How can conflicting bioactivity data (e.g., kinase inhibition vs. off-target effects) be resolved?

  • Methodology : (i) Selectivity profiling : Screen against a kinase panel (e.g., 400+ kinases) using ATP-competitive binding assays. (ii) Structural analysis : Compare X-ray crystallography data of the compound bound to target vs. off-target kinases. (iii) Metabolite screening : Use LC-MS/MS to identify metabolites that may contribute to off-target activity .

Q. What strategies improve yield in scaling up the etherification step (pyrimidine-oxyethyl linkage)?

  • Methodology :
  • Catalysis : Employ Pd(0)/triphenylphosphine catalysts for Ullman-type coupling (e.g., 1,4-dioxane/water, 100°C) .
  • Process control : Use inline FTIR to monitor reaction completion and reduce byproduct formation. Scale-up reactors should maintain precise temperature (±2°C) and stirring rates .

Q. How do structural modifications (e.g., substituents on phenylurea) impact target binding kinetics?

  • Methodology :
  • SAR studies : Synthesize analogs with electron-withdrawing (e.g., -CF₃) or donating (-OCH₃) groups on the phenyl ring.
  • Surface plasmon resonance (SPR) : Measure association/dissociation rates (kₐ/k𝒹) to quantify binding affinity changes. Correlate with DFT-calculated electrostatic potential maps .

Q. What advanced purification techniques mitigate impurity carryover from intermediates?

  • Methodology :
  • Preparative HPLC : Use C18 columns with trifluoroacetic acid (0.1%) in mobile phases to resolve closely eluting impurities (e.g., unreacted 6-morpholinopyrimidine) .
  • Crystallization : Optimize solvent mixtures (e.g., ethanol/water) to isolate high-purity crystals (>99% by qNMR) .

Q. How can researchers validate the compound’s stability under physiological conditions for in vivo studies?

  • Methodology :
  • Plasma stability assays : Incubate with mouse/human plasma (37°C, 24 hrs), then quantify degradation via LC-MS.
  • Microsomal metabolism : Use liver microsomes + NADPH to identify oxidative metabolites (e.g., morpholine ring oxidation) .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。